Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)-
Brand Name: Vulcanchem
CAS No.: 169132-77-8
VCID: VC0061117
InChI: InChI=1S/C22H17N3O/c26-17-12-10-16(11-13-17)21-14-19(15-6-2-1-3-7-15)24-22-23-18-8-4-5-9-20(18)25(21)22/h1-14,21,26H,(H,23,24)
SMILES: C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)O
Molecular Formula: C22H17N3O
Molecular Weight: 339.4 g/mol

Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)-

CAS No.: 169132-77-8

Main Products

VCID: VC0061117

Molecular Formula: C22H17N3O

Molecular Weight: 339.4 g/mol

Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- - 169132-77-8

CAS No. 169132-77-8
Product Name Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)-
Molecular Formula C22H17N3O
Molecular Weight 339.4 g/mol
IUPAC Name 4-(2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenol
Standard InChI InChI=1S/C22H17N3O/c26-17-12-10-16(11-13-17)21-14-19(15-6-2-1-3-7-15)24-22-23-18-8-4-5-9-20(18)25(21)22/h1-14,21,26H,(H,23,24)
Standard InChIKey BKZJRVQULOTRJT-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4NC3=N2)C5=CC=C(C=C5)O
SMILES C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)O
Canonical SMILES C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)O
Synonyms 4-(2-Phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)phenol
PubChem Compound 3074971
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator